- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow ReactorChemistry - A European Journal, 2021, 27(27), 7525-7532,
Cas no 92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate)
![tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate structure](https://it.kuujia.com/scimg/cas/92235-34-2x500.png)
92235-34-2 structure
Nome del prodotto:tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Numero CAS:92235-34-2
MF:C9H16N2O3
MW:200.234942436218
MDL:MFCD03426144
CID:800532
PubChem ID:10750535
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
- (2-oxopyrrolidin-3-(S)-yl)carbamic acid tert-butyl ester
- (S)-BOC-3-AMINO-2-PYRROLIDINONE
- (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate
- Carbamic acid,N-[(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
- FD1232
- (S)-(-)-3-Boc-aminopyrrolidin-2-one
- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
- (2-oxopyrrolidin-3-(S)-yl)-carbamic acid tert-butyl ester
- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-bu
- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-butyl ester
- 1,1-Dimethylethyl N-[(3S)-2-oxo-3-pyrrolidinyl]carbamate (ACI)
- Carbamic acid, (2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
- (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one
- (S)-tert-Butyl(2-oxopyrrolidin-3-yl)carbamate
- tert-Butyl (S)-N-(2-oxopyrrolidin-3-yl)carbamate
- (S)-Boc-3-amino-2-pyrrolidinone,97%
-
- MDL: MFCD03426144
- Inchi: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
- Chiave InChI: DVWCHAUBYVZILO-LURJTMIESA-N
- Sorrisi: N([C@H]1CCNC1=O)C(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 200.116092g/mol
- Carica superficiale: 0
- XLogP3: 0.4
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta legami ruotabili: 3
- Massa monoisotopica: 200.116092g/mol
- Massa monoisotopica: 200.116092g/mol
- Superficie polare topologica: 67.4Ų
- Conta atomi pesanti: 14
- Complessità: 245
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- PSA: 67.43000
- LogP: 1.11930
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Condizioni di conservazione:Sealed in dry,2-8°C
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Dati doganali
- CODICE SA:2933790090
- Dati doganali:
Codice doganale cinese:
2933790090Panoramica:
293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-100MG |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 100MG |
¥ 237.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-250MG |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 250MG |
¥ 409.00 | 2023-04-12 | |
Chemenu | CM119143-5g |
(S)-3-(Boc-amino)-2-pyrrolidone |
92235-34-2 | 97% | 5g |
$808 | 2021-08-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-5g |
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 97% | 5g |
¥6358.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-1g |
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 97% | 1g |
¥1187.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-1G |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 1g |
¥ 1,082.00 | 2023-04-12 | |
Enamine | EN300-3068166-0.5g |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 0.5g |
$218.0 | 2023-09-05 | |
Enamine | EN300-3068166-10.0g |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 10.0g |
$1594.0 | 2023-07-06 | |
eNovation Chemicals LLC | D588039-10g |
(S)-Boc-3-amino-2-pyrrolidinone |
92235-34-2 | 97% | 10g |
$2500 | 2023-09-03 | |
Chemenu | CM119143-1g |
(S)-3-(Boc-amino)-2-pyrrolidone |
92235-34-2 | 97% | 1g |
$*** | 2023-05-29 |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C
Riferimento
- Preparation of azaheterocyclic sulfonamides as factor Xa inhibitors, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Diethyl ether ; rt
1.2 Reagents: Diethyl ether ; rt
Riferimento
- Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Riferimento
- Protein synthesis with conformationally constrained cyclic dipeptidesBioorganic & Medicinal Chemistry, 2020, 28(22),,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: 1,3-Cyclohexadiene Catalysts: Palladium Solvents: Tetrahydrofuran ; 5 min, reflux
Riferimento
- Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acidsJournal of Peptide Science, 2005, 11(3), 175-186,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Riferimento
- Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C
Riferimento
- Preparation of N-(oxopyrrolidinyl)naphthalenesulfonamides and analogs as factor Xa inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide , Hydroxybenzotriazole Solvents: Tetrahydrofuran
Riferimento
- Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor XaJournal of Medicinal Chemistry, 1999, 42(18), 3557-3571,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt
Riferimento
- A flexible approach to (S)-3-amino-2-pyrrolidinone derivativesHeterocycles, 2004, 64, 121-128,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ; overnight, rt; 2 h, reflux
Riferimento
- Preparation of indolylidenemethylpyrrolecarboxamides as inhibitors of VEGFR, PDEGFR, KIT, Flt-1, Flt-3, Flt-4, and RET kinase with reduced inhibition of AMPK., World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
Riferimento
- Thiophene-2-carboxylic acid derivatives and their preparation and use for the treatment of flavivirus infections, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, 60 °C; 4 h, 60 °C
Riferimento
- Preparation of [(sulfonamidooxopyrrolidino)methyl]benzamidines as factor Xa inhibitors, United States, , ,
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Raw materials
- 3-Aminopyrrolidin-2-one
- (3S)-3-aminopyrrolidin-2-one
- Butanoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, potassium salt (1:1), (2S)-
- Di-tert-butyl dicarbonate
- Boc-L-2,4-diaminobutyric acid
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]-, 2,3,4,5,6-pentafluorophenyl ester, (2S)-
- (S)-benzyl 2-oxopyrrolidin-3-ylcarbamate
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preparation Products
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Letteratura correlata
-
1. Book reviews
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate) Prodotti correlati
- 2480-93-5(Nα-(tert-Butoxycarbonyl)-NΔ-carbobenzoxy-L-ornithine)
- 1913-12-8(N-Boc-L-Aspartic Acid 4-tert-Butyl Ester Dicyclohexylammonium Salt)
- 2389-45-9((S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid)
- 2419-94-5(N-Boc-L-glutamic acid)
- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)
- 1676-90-0(Boc-Asp(OtBu)-OH)
- 2212-76-2(Z-Lys(boc)-oh dcha)
- 2389-60-8(Nepsilon-(tert-Butoxycarbonyl)-Nalpha-carbobenzoxy-L-lysine)
- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)
- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate

Purezza:99%
Quantità:5g
Prezzo ($):625.0